![molecular formula C5H3ClN4O B1599382 6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 33050-32-7](/img/structure/B1599382.png)
6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Overview
Description
6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique triazolo-pyridazinone structure, which imparts distinct chemical and biological properties. It is often explored for its potential therapeutic applications, particularly as an inhibitor of various enzymes and receptors involved in disease pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-6-chloropyridazine with hydrazine derivatives, followed by cyclization to form the triazolo-pyridazinone core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the 6-Position
The chlorine atom at position 6 is highly susceptible to nucleophilic displacement due to the electron-withdrawing effects of the adjacent triazole ring. This reaction is pivotal for introducing diverse substituents:
Reagents and Conditions :
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Amines : Reactions with primary or secondary amines (e.g., benzylamine, morpholine) in polar aprotic solvents (e.g., DMF, ethanol) under microwave irradiation (150–170°C, 10–30 min) yield 6-amino derivatives .
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Hydrazides : Acylhydrazides react with the chloro group in ethanol/HOAc under microwave conditions (150°C, 10 min) to form 6-aryl/heteroaryl derivatives .
Example Reactions :
Suzuki-Miyaura Cross-Coupling Reactions
The chlorine atom can participate in palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups:
Reagents and Conditions :
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Boronic acids (e.g., phenylboronic acid) with Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and dioxane/water solvent at 100°C for 12–24 h.
Example :
Substrate | Boronic Acid | Catalyst | Product | Yield | Source |
---|---|---|---|---|---|
6-Chloro triazolo[4,3-b]pyridazin-3(2H)-one | 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ | 6-(4-Trifluoromethylphenyl) derivative | 68% |
Functionalization at the 3-Position
The lactam oxygen at position 3 can undergo alkylation or acylation under basic conditions:
Reagents and Conditions :
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH/THF at 0–25°C .
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Acylation : Reaction with acetyl chloride in dichloromethane using DMAP as a catalyst .
Example :
Substrate | Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
6-Chloro triazolo[4,3-b]pyridazin-3(2H)-one | Chloroacetyl chloride | Acetic acid, reflux, 4 h | 3-Chloromethyl derivative | 68% |
Oxidation and Reduction Reactions
The triazole-pyridazinone core can undergo redox transformations:
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Oxidation : Treatment with KMnO₄ in acidic media oxidizes the pyridazine ring, leading to ring-opened dicarboxylic acid derivatives .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring, altering the aromatic system.
Ring-Opening and Rearrangement
Under strongly acidic or basic conditions, the triazole ring may undergo cleavage:
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Acid-Mediated Ring-Opening : Prolonged heating in concentrated HCl yields pyridazine-3-carboxylic acid derivatives .
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Base-Induced Rearrangement : Treatment with NaOH/EtOH at elevated temperatures generates fused pyridazinone intermediates.
Cycloaddition Reactions
The electron-deficient triazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, forming extended heterocyclic systems.
Scientific Research Applications
Biological Activities
Research indicates that 6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one exhibits several biological activities that make it a candidate for further investigation in medicinal chemistry:
- Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial activity against various pathogens. Its triazole ring is known to enhance the efficacy of antifungal agents, making it a candidate for drug development against fungal infections .
- Anticancer Activity : Preliminary studies suggest that derivatives of triazole compounds can exhibit anticancer properties. The presence of the chloro group may enhance the interaction of the compound with cancer cell receptors, potentially leading to apoptosis in malignant cells .
- CYP Enzyme Inhibition : The compound has been noted for its inhibitory effects on certain cytochrome P450 enzymes (CYP), particularly CYP1A2. This property suggests its utility in drug metabolism studies and the development of drugs with fewer side effects due to reduced metabolic activation .
Applications in Medicinal Chemistry
The unique structure of this compound allows for various modifications that can lead to novel therapeutic agents:
- Drug Design : The compound can serve as a scaffold for synthesizing new drugs targeting specific diseases such as cancer and fungal infections. Its ability to form stable complexes with biological targets can be exploited in rational drug design strategies.
- Pharmacological Studies : As a model compound, it can be used to study the pharmacokinetics and pharmacodynamics of triazole-containing drugs. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties will aid in developing safer and more effective pharmaceuticals .
Agricultural Applications
In addition to medicinal uses, this compound may find applications in agriculture:
- Pesticide Development : The compound's biological activity suggests potential use as a pesticide or herbicide. Its ability to inhibit certain enzymes could disrupt metabolic processes in pests or weeds, leading to effective pest control solutions .
Case Studies
- Antifungal Activity Study : A recent study assessed the antifungal efficacy of various triazole derivatives against Candida species. The results indicated that compounds similar to this compound showed significant inhibition of fungal growth at low concentrations.
- CYP Inhibition Analysis : Research involving human liver microsomes demonstrated that this compound significantly inhibited CYP1A2 activity. This finding has implications for drug-drug interaction studies and highlights the need for careful consideration during polypharmacy scenarios.
Mechanism of Action
The mechanism of action of 6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating the associated signaling pathways . This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation, making it a valuable candidate for therapeutic development .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolo-pyridazinone core and exhibit comparable biological activities.
6H-1,2,4-triazino[4,3-b]1,2,4-triazolo[3,4-f]pyridazine: This novel angular ring system is structurally related and shows potential inotropic effects.
Uniqueness
6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity .
Biological Activity
6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one (CAS Number: 33050-32-7) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects and therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula: CHNOCl
- Molecular Weight: 170.56 g/mol
- Purity: >95% (HPLC)
- Storage Conditions: +4°C
The compound's structure includes a triazole ring fused with a pyridazine moiety, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of triazolo[4,3-b]pyridazine compounds exhibit antimicrobial properties. A study demonstrated that triazolopyridazine derivatives showed notable activity against various bacterial strains, suggesting that modifications in the structure can enhance efficacy against resistant strains .
Anticancer Potential
This compound has been evaluated for its anticancer properties. In vitro studies reveal that compounds in this class can inhibit cell proliferation in cancer cell lines. For instance, a related compound demonstrated IC values in the low micromolar range against several cancer types . The mechanism of action appears to involve the inhibition of key signaling pathways involved in tumor growth.
Inhibition of Kinases
The compound has shown potential as a kinase inhibitor. Specifically, it has been linked to the inhibition of c-Met kinases, which are implicated in various cancers. This activity suggests that this compound could be a candidate for further development as an anticancer agent targeting these pathways .
Case Study 1: Antimicrobial Screening
A study focused on the antimicrobial activity of various triazolo-pyridazine derivatives found that certain modifications led to enhanced antibacterial properties. The findings indicated that compounds with specific halogen substitutions exhibited stronger activity against Gram-positive bacteria compared to their non-halogenated counterparts .
Case Study 2: Cancer Cell Line Studies
In another study examining the effects of triazolopyridazine derivatives on cancer cell lines (HeLa and A375), researchers observed significant reductions in cell viability at concentrations as low as 5 µM. This study highlighted the importance of structural modifications in enhancing anticancer activity .
Data Tables
Property | Value |
---|---|
CAS Number | 33050-32-7 |
Molecular Formula | CHNOCl |
Molecular Weight | 170.56 g/mol |
Purity | >95% (HPLC) |
Storage Temperature | +4°C |
Properties
IUPAC Name |
6-chloro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-3-1-2-4-7-8-5(11)10(4)9-3/h1-2H,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXDECZCLRNVKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NNC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423341 | |
Record name | 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33050-32-7 | |
Record name | 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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